molecular formula C11H12F8NO3- B11115648 2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate

2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate

Cat. No.: B11115648
M. Wt: 358.20 g/mol
InChI Key: SYCCWKIXSQFYSK-UHFFFAOYSA-M
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Description

2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique binding properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. This leads to inhibition or modulation of enzyme activity, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate exhibits enhanced stability and reactivity due to the presence of both fluorinated and amide functional groups. This dual functionality allows for a broader range of applications and more versatile chemical behavior .

Properties

Molecular Formula

C11H12F8NO3-

Molecular Weight

358.20 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)hexanoate

InChI

InChI=1S/C11H13F8NO3/c1-2-3-4-5(6(21)22)20-8(23)10(16,17)11(18,19)9(14,15)7(12)13/h5,7H,2-4H2,1H3,(H,20,23)(H,21,22)/p-1

InChI Key

SYCCWKIXSQFYSK-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C(=O)[O-])NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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